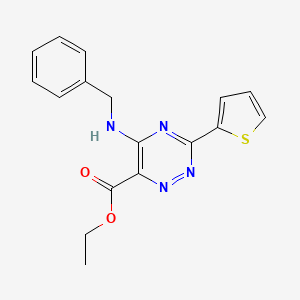

Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Description

Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzylamino group, a thienyl group, and an ethyl ester group attached to a triazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

ethyl 5-(benzylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-23-17(22)14-16(18-11-12-7-4-3-5-8-12)19-15(21-20-14)13-9-6-10-24-13/h3-10H,2,11H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBNPROXTMBEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Sonogashira coupling, where a thienyl halide reacts with an appropriate alkyne in the presence of a palladium catalyst.

Attachment of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable leaving group on the triazine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a chemical compound with a variety of scientific research applications. It has a molecular formula of and a molar mass of approximately 340.40 g/mol. The compound is composed of a triazine ring, an ethyl ester group, and a thienyl substituent. The presence of the benzylamino group contributes to its potential biological activity, making it a compound of interest in medicinal chemistry.

Chemical and Biological Properties

The chemical behavior of this compound can be explored through reactions typical of triazine derivatives. Triazine derivatives are known for their antimicrobial and antifungal properties, making this compound a candidate for further pharmacological studies.

Compounds containing triazine rings have been studied for various biological activities. this compound exhibits potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Potential Applications

This compound has potential applications in various fields:

- Anti-cancer Agent: It may inhibit certain enzymes involved in cancer cell proliferation.

- Antimicrobial and Antifungal Properties: Triazine derivatives are known for these properties, making the compound a candidate for pharmacological studies.

This compound stands out due to its specific combination of thienyl and benzylamino groups, which may enhance its biological activity compared to other triazines.

Mannich Bases

Mannich bases, generated through the introduction of an aminomethyl function, are a structurally heterogeneous class of chemical compounds . Literature reports have disclosed Mannich bases as anticancer and cytotoxic agents, or compounds with potential antibacterial and antifungal activity . Mannich bases have found numerous practical applications in the treatment of natural macromolecular materials such as leather, paper and textiles, the production of synthetic polymers, as additives used by the petroleum industry, as products used in water treatment, analytical reagents, cosmetics, dyes, etc . The most important application of the Mannich reaction lies in the field of medicinal chemistry . Mannich bases could present interesting biological activities, many of these having yet to be discovered through a diligent screening process . Aminomethylation of drugs may increase their hydrophilic properties through the introduction of a polar function in their structure .

Anticancer Activity of Ketonic Mannich Bases

The anticancer activity of ketonic Mannich bases has been compared with that of derivatives of the carbonyl function .

Compared to the parent α,β-unsaturated ketones, Mannich bases were consistently more potent, with half maximal inhibitory concentration (IC 50) values in the 0.2–10 μM range .

Furthermore, Mannich bases derived from aromatic aldehydes substituted with chlorine, carboxyl, methoxy or cinnamoyloxy groups exhibited significant potencies towards human tumor cell lines, with an emphasis on their antileukemic effect .

The exploration of possible mechanisms of cytotoxic action of these compounds revealed that they may interfere with a number of essential cellular mechanisms by alkylation of thiols on enzyme or proteins, by disrupting mitochondrial electron transport, or by creating holes in the cell membrane, and thus promoting ATP leakage .

Related Triazine Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-phenyl-1,2,4-triazine-6-carboxylic acid | Contains a phenyl group instead of benzyl | Known for anti-inflammatory activity |

| Ethyl 3-benzoyl-1,2,4-triazine-6-carboxylic acid | Benzoyl group substitution | Exhibits significant anti-tumor activity |

| 5-amino-1,2,4-triazine derivatives | Varying substituents on triazine ring | Broad spectrum antimicrobial properties |

Mechanism of Action

The mechanism of action of Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-(phenylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

- Ethyl 5-(methylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

- Ethyl 5-(benzylamino)-3-(2-furyl)-1,2,4-triazine-6-carboxylate

Uniqueness

Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is unique due to the specific combination of functional groups and the presence of the thienyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a synthetic organic compound belonging to the class of triazine derivatives. Its unique structural features, including a triazine ring and various substituents, contribute to its potential biological activities. This article reviews the biological activity of this compound, synthesizing information from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molar mass of approximately 340.40 g/mol. Its structure includes:

- Triazine Ring : A six-membered heterocyclic compound containing three nitrogen atoms.

- Benzylamino Group : Enhances potential interactions with biological targets.

- Thienyl Substituent : Contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can potentially inhibit enzyme activity or modulate signaling pathways through binding to active sites.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit broad-spectrum antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results suggest that the compound possesses significant antimicrobial potential, particularly against Staphylococcus aureus.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 12.5 |

| Butyrylcholinesterase | 15.0 |

The IC50 values indicate that this compound is a potent inhibitor of these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of this compound in BV-2 microglial cells, it was found to reduce oxidative stress markers significantly at concentrations as low as 0.01 µM. This suggests a protective role against neuroinflammation.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated an inhibition of cell proliferation with IC50 values of approximately:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 20.0 |

| MCF-7 | 25.0 |

These findings indicate that this compound may serve as a lead compound for developing new anticancer agents.

Q & A

Q. How do reaction mechanisms differ for triazine derivatives under varying conditions?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-benzylamine) to track substituent incorporation via 2D NMR.

- DFT Calculations : Simulate transition states (Gaussian 16) to compare SNAr vs. radical pathways in thienyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.